molecular formula C21H28N6O5S2 B4171339 8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No.: B4171339
M. Wt: 508.6 g/mol
InChI Key: BFCZGOABAXEKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acid, piperazine, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the subsequent addition of the ethyl and methoxycarbonyl groups. The final step involves the incorporation of the carboxylic acid group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives with fewer functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: It may serve as a probe or tool for studying biological processes, such as enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

IUPAC Name

8-ethyl-2-[4-[(1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O5S2/c1-4-25-12-14(18(29)30)16(28)13-11-22-20(24-17(13)25)26-6-8-27(9-7-26)21(33)23-15(5-10-34-3)19(31)32-2/h11-12,15H,4-10H2,1-3H3,(H,23,33)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCZGOABAXEKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(CCSC)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 3
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 4
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 5
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

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